molecular formula C12H18O B14835247 2-Tert-butyl-3-ethylphenol

2-Tert-butyl-3-ethylphenol

Cat. No.: B14835247
M. Wt: 178.27 g/mol
InChI Key: GSFOWNSVWOLXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-3-ethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tert-butyl-3-ethylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst . This method involves the reaction of phenol with isobutene under acidic conditions to introduce the tert-butyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of catalysts and controlled reaction environments ensures efficient production.

Comparison with Similar Compounds

Uniqueness: 2-Tert-butyl-3-ethylphenol is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its antioxidant capabilities and makes it a valuable compound in various applications .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-tert-butyl-3-ethylphenol

InChI

InChI=1S/C12H18O/c1-5-9-7-6-8-10(13)11(9)12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

GSFOWNSVWOLXLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.